molecular formula C15H14N2O2S B5673422 5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5673422
M. Wt: 286.4 g/mol
InChI Key: UWMILOXUWBBYSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves several chemical reactions, primarily starting from simple organic compounds. The efficient synthesis method includes the aza-Wittig reaction, indicating the versatility and adaptability of this compound's synthesis pathway. This approach yields the desired product in significant amounts and demonstrates the compound's synthetic accessibility (Chen, Nie, & Ding, 2009).

Molecular Structure Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones, including 5-(4-ethoxyphenyl)-6-methyl variants, exhibit specific molecular structures characterized by crystallography and spectroscopic methods. These structures are crucial for understanding the compound's chemical behavior and potential applications. The molecules are linked by hydrogen bonds, forming a two-dimensional network, which indicates their stability and potential for interaction with other molecules (Peng et al., 2015).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, forming new derivatives with diverse functionalities. Their chemical reactions include substitutions and condensations, showcasing their reactivity and the potential to create a wide range of derivatives for different applications. The compounds maintain or even increase certain activities through these reactions, demonstrating their chemical versatility (Ranise et al., 1997).

Physical Properties Analysis

The physical properties of 5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one are characterized by their crystalline structures, solvatochromic effects, and stability under various conditions. These properties are essential for determining the compound's suitability in different environments and applications. The crystalline structure and solvatochromism indicate how the compound interacts with light and solvents, impacting its utility in optical and solvent-related applications (Peng et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound are defined by its reactivity and the types of reactions it can undergo. These include electrophilic substitution and the ability to form various hydrogen-bonded structures. The compound's chemical behavior is influenced by its molecular structure, which dictates its reactivity patterns and interaction with other chemicals. Understanding these properties is crucial for leveraging the compound in synthesis and other chemical processes (Zh. et al., 2013).

properties

IUPAC Name

5-(4-ethoxyphenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-3-19-11-6-4-10(5-7-11)12-9(2)20-15-13(12)14(18)16-8-17-15/h4-8H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMILOXUWBBYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC3=C2C(=O)NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202300
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

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